molecular formula C8H16N4 B1418861 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine CAS No. 959239-65-7

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine

Cat. No. B1418861
M. Wt: 168.24 g/mol
InChI Key: YOIGCOHFFYEZLZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is a chemical compound. It is a derivative of 1-Methyl-1H-1,2,4-triazole . The empirical formula is C3H6N4 .


Synthesis Analysis

A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This process features an efficient construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid involves the construction of the triazole ring under flow conditions . This process is highly selective and atom economical .

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist Development : A compound similar to 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine has been explored as a high-affinity, orally active neurokinin-1 receptor antagonist, effective in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

  • Molecular and Spectroscopic Analysis : There has been a study on a structurally similar compound focusing on molecular, spectroscopic, and electronic behavior, including quantum chemical calculations, nonlinear optical properties, and molecular electrostatic potential (Evecen et al., 2018).

  • Development of Histamine Receptor Ligands : Research on analogs of imbutamine, a compound related to 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine, has been conducted to develop selective ligands for histamine H3 and H4 receptors, aiming at improved selectivity for H4R (Geyer et al., 2014).

  • Structural and Docking Studies in Anticancer Research : Studies on similar 1,2,4-triazole derivatives have involved structural analysis, experimental and computed spectral analysis, and molecular docking to explore their anticancer activity (Kaczor et al., 2013).

  • Alkylation Studies in Heterocyclic Chemistry : Alkylation reactions of 3-nitro-1,2,4-triazoles, closely related to the compound , have been studied, contributing to the field of heterocyclic chemistry (Sukhanova et al., 2008).

  • Coordination Polymer Construction : Research has been done on coordination polymers based on 1,2,4-triazoles, exploring their structural aspects and potential applications (Yang et al., 2013).

  • Antifungal Agent Development : Derivatives of 3-(1H-1,2,4-triazol-1-yl)methyl-2-methyl-5-[(substituted phenoxy)methyl]isoxazolidine, related to the given compound, have been investigated as potential antifungal agents (Bennett et al., 1988).

  • Tautomerism Studies in Crystal Structures : The tautomerism of potentially similar compounds in crystal structures has been studied, contributing to the understanding of 1,2,4-triazoles in crystallography (Buzykin et al., 2006).

Safety And Hazards

The safety information for 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine indicates that it is classified as Acute Tox. 4 Oral . The precautionary statements include P264 - P270 - P301 + P312 - P501 .

Future Directions

The synthesis process of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles . This suggests potential future directions in the field of sustainable chemistry.

properties

IUPAC Name

3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-6(2)4-7(9)8-10-5-11-12(8)3/h5-7H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIGCOHFFYEZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672440
Record name 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine

CAS RN

959239-65-7
Record name 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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